Technical Whitepaper: 3-Methoxybenzenesulfonyl Fluoride (3-MBSF) as a SuFEx Hub in Medicinal Chemistry
Technical Whitepaper: 3-Methoxybenzenesulfonyl Fluoride (3-MBSF) as a SuFEx Hub in Medicinal Chemistry
Executive Summary
3-Methoxybenzenesulfonyl fluoride (3-MBSF) represents a critical class of sulfur(VI) fluoride exchange (SuFEx) connectors, emerging as a pivotal tool in modern covalent drug discovery. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, 3-MBSF offers a unique "sleeping beauty" reactivity profile. The S(VI)–F bond is remarkably stable under physiological conditions but becomes highly reactive when activated by specific protein microenvironments or silyl ether catalysts. This whitepaper details the physicochemical properties, synthesis, mechanistic underpinnings, and applications of 3-MBSF, specifically positioning it as a probe for targeting non-cysteine nucleophiles (tyrosine, lysine, histidine) in the "undruggable" proteome.
Physicochemical Profile
3-MBSF is a liquid at room temperature, characterized by the electron-donating methoxy group at the meta position, which subtly modulates the electrophilicity of the sulfonyl center compared to its para or ortho counterparts.
Table 1: Core Chemical Specifications
| Property | Value |
| Chemical Name | 3-Methoxybenzenesulfonyl fluoride |
| CAS Registry Number | 882670-26-0 |
| Molecular Formula | C₇H₇FO₃S |
| Molecular Weight | 190.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.3071 g/mL at 25 °C |
| Refractive Index ( | 1.5038 |
| Boiling Point | ~255 °F (est.[1][2] based on analogues) / High BP liquid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, DCM; sparingly soluble in water |
| Stability | Stable to hydrolysis at neutral pH; stable to oxidation/reduction |
Spectroscopic Characterization
Accurate identification of 3-MBSF relies heavily on Fluorine-19 NMR, which provides a distinct signature separate from starting sulfonyl chlorides or hydrolysis products (sulfonic acids).
NMR Data
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¹⁹F NMR (376 MHz, CDCl₃):
+66.2 ppm (s).-
Note: The chemical shift is significantly upfield compared to other fluorinated motifs but distinct within the sulfonyl fluoride window (+60 to +70 ppm).
-
-
¹H NMR (400 MHz, CDCl₃):
- 7.60 – 7.55 (m, 1H, Ar-H)
- 7.50 (d, J = 7.8 Hz, 1H, Ar-H)
- 7.45 (t, J = 8.0 Hz, 1H, Ar-H)
- 7.20 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H)
- 3.88 (s, 3H, -OCH₃)
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Interpretation: The aromatic region shows the characteristic meta-substitution pattern, while the methoxy singlet is distinct at ~3.9 ppm.
Synthesis & Manufacturing
The synthesis of 3-MBSF is most efficiently achieved through a halogen exchange reaction (halex) starting from the corresponding sulfonyl chloride. This method is preferred for its operational simplicity and high yields.
Reaction Pathway
The conversion utilizes the thermodynamic stability of the S–F bond over the S–Cl bond. The use of Potassium Bifluoride (KHF₂) is superior to naked fluoride sources due to the formation of the bifluoride anion [FHF]⁻, which acts as a potent nucleophile and a proton shuttle.
Figure 1: Synthesis of 3-MBSF via Potassium Bifluoride mediated halogen exchange.
Protocol: Synthesis from Sulfonyl Chloride
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Dissolution: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in Acetone (0.5 M concentration).
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Activation: Prepare a saturated aqueous solution of KHF₂ (Potassium Bifluoride, 2.0 eq).
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Reaction: Add the KHF₂ solution dropwise to the acetone mixture. Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC or ¹⁹F NMR. Conversion is typically complete within 2–4 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc) yields the pure sulfonyl fluoride.
Reactivity & Mechanistic Insight: The SuFEx Hub
The defining feature of 3-MBSF is its participation in Sulfur-Fluoride Exchange (SuFEx) . Unlike acrylamides (which target cysteine) or sulfonyl chlorides (which are non-specific), sulfonyl fluorides possess a high energy barrier to hydrolysis but a low barrier to exchange with nucleophiles under specific catalysis.
The "Sleeping Beauty" Mechanism
The S(VI)-F bond is kinetically stable due to a combination of the high bond strength (approx. 130 kcal/mol) and the shielding of the sulfur center. Reactivity is "unlocked" only when:
-
Proximity: A nucleophile (e.g., Tyrosine-OH, Lysine-NH₂) is positioned precisely within a protein pocket to attack the sulfur.
-
H-Bonding Network: The fluoride atom accepts hydrogen bonds from the protein backbone, polarizing the S-F bond and making the sulfur susceptible to attack.
-
Silyl Activation: In synthetic applications, silyl ethers (R-OTMS) activate the fluoride via the formation of the strong Si-F bond.
Figure 2: SuFEx mechanism showing the transition from latent electrophile to covalent adduct.
Applications in Drug Discovery[4][5][6][7]
3-MBSF serves as a versatile "warhead" in the design of Targeted Covalent Inhibitors (TCIs) and chemical probes.
Chemoproteomics & Ligandability Screening
Researchers use 3-MBSF to assess the "ligandability" of proteins. By incubating cell lysates with 3-MBSF probes (often tagged with an alkyne for click chemistry), scientists can map which tyrosine or lysine residues are reactive across the entire proteome.
-
Advantage: Targets residues other than cysteine, expanding the druggable space to >90% of the proteome.
Covalent Fragment Screening
3-MBSF is used as a fragment in library screening. If the methoxy-benzene scaffold binds to a protein pocket, the sulfonyl fluoride will covalently modify a nearby residue, permanently "tagging" the protein for identification via Mass Spectrometry.
Late-Stage Functionalization
In medicinal chemistry, the sulfonyl fluoride group can be introduced late in the synthesis to convert a reversible inhibitor into a covalent one, potentially increasing potency and residence time.
Experimental Protocols
Protocol: Covalent Labeling of Proteins (In Vitro)
Objective: To label a recombinant protein with a 3-MBSF probe.
-
Preparation: Dilute protein to 1 mg/mL in PBS (pH 7.4). Avoid buffers with primary amines (Tris) if targeting Lysine, though SuFEx is generally selective for Tyrosine in neutral buffers.
-
Probe Addition: Add 3-MBSF (from a 100 mM DMSO stock) to a final concentration of 10–100 µM. Ensure final DMSO < 1%.
-
Incubation: Incubate at 37 °C for 1–4 hours.
-
Quenching: Quench reaction by adding 4x SDS-PAGE loading buffer (containing reducing agents) and boiling for 5 mins.
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Analysis: Analyze via SDS-PAGE (if using a fluorescent probe) or tryptic digest followed by LC-MS/MS to identify the modified residue (+172.02 Da mass shift for the sulfonyl moiety).
Figure 3: Workflow for identifying 3-MBSF modification sites via Mass Spectrometry.
Safety & Handling
While stable, 3-MBSF is a potent electrophile and must be handled with care.
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts with mucosal membranes.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store in a cool, dry place. While resistant to hydrolysis, long-term storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent slow degradation by atmospheric moisture.
-
Disposal: Quench excess sulfonyl fluoride with a basic amine solution (e.g., 1M NaOH or aqueous ammonia) before disposal into hazardous organic waste.
References
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Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
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Jones, L. H., et al. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, 18(6), 625-636. Link
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Sigma-Aldrich. (2024).[3] "3-Methoxybenzenesulfonyl fluoride Product Sheet & SDS." Link
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Kelly, J. W., et al. (2018). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society, 140(8), 2919–2925. Link
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CP Lab Safety. (2024). "3-Methoxybenzenesulfonyl fluoride Chemical Properties." Link
